2-Phenyl-2-propanol

Catalog No.
S570610
CAS No.
617-94-7
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2-propanol

CAS Number

617-94-7

Product Name

2-Phenyl-2-propanol

IUPAC Name

2-phenylpropan-2-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

BDCFWIDZNLCTMF-UHFFFAOYSA-N

SMILES

Array

solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, BENZENE

Synonyms

2-phenyl-2-propanol, 2-phenylpropanol-2, dimethylphenylcarbinol

Canonical SMILES

CC(C)(C1=CC=CC=C1)O

The exact mass of the compound 2-Phenyl-2-propanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ethanol, ether, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212537. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

2-Phenyl-2-propanol (CAS 617-94-7), also known as dimethyl phenyl carbinol, is a tertiary aromatic alcohol. Structurally, it combines a stable tertiary alcohol group with a phenyl ring, making it a valuable intermediate in organic synthesis and a precursor for polymerization initiators. It is commonly supplied as a low-melting, white solid, a form that distinguishes it from related liquid reagents in terms of handling and storage. Industrially, it serves as a key intermediate in the production of various chemicals, including peroxides, and is a metabolite of cumene, making it a biomarker for cumene exposure.

Substituting 2-Phenyl-2-propanol with other compounds based on superficial similarity can lead to significant process failures, safety hazards, and undesirable outcomes. Its direct industrial precursor, cumene hydroperoxide, is a thermally sensitive and potentially explosive peroxide, making 2-phenyl-2-propanol the far safer choice for applications requiring a stable cumyl source. Simpler tertiary alcohols like tert-butanol lack the phenyl group, which is critical for generating the stabilized tertiary benzylic carbocation required for efficient cationic polymerization initiation. Furthermore, using its dehydration product, α-methylstyrene, directly introduces a volatile and reactive monomer, whereas 2-phenyl-2-propanol is a more stable, solid precursor that offers superior handling and process control.

Superior Thermal and Handling Safety Compared to Cumene Hydroperoxide Precursor

2-Phenyl-2-propanol offers a significant safety and handling advantage over its direct chemical precursor, cumene hydroperoxide (CHP). CHP is a relatively unstable organic peroxide with a high potential for rapid, uncontrolled decomposition, especially in the presence of trace acids or metals. A 0.2 M solution of CHP in benzene has a half-life of just 29 hours at 145°C. In contrast, 2-Phenyl-2-propanol is a stable, combustible solid alcohol with a high boiling point of 202°C, presenting a much lower process safety risk. Procuring 2-Phenyl-2-propanol directly avoids the significant hazards associated with storing and handling bulk quantities of CHP.

Evidence DimensionThermal Stability / Hazard Profile
Target Compound DataStable solid alcohol with a boiling point of 202°C.
Comparator Or BaselineCumene Hydroperoxide (CHP): A 0.2 M solution has a half-life of 29 hours at 145°C; high potential for explosive decomposition.
Quantified DifferenceQualitatively massive difference in thermal stability and safety risk profile, moving from a hazardous peroxide to a stable alcohol.
ConditionsStandard industrial handling, storage, and processing.

For process safety and handling, choosing this stable alcohol over its hazardous peroxide precursor eliminates a critical operational risk and simplifies storage requirements.

Effective Precursor for Cationic Polymerization Initiation Where Non-Aromatic Alcohols Fail

In combination with a Lewis acid co-initiator (e.g., AlCl₃), 2-Phenyl-2-propanol is an effective initiating system for the cationic polymerization of vinyl monomers such as styrene. The reaction proceeds via the formation of a tertiary benzylic (cumyl) carbocation, which is stabilized by the adjacent phenyl group. This structural feature is critical for efficient initiation. The closest non-aromatic analog, tert-butanol, forms a less stable tert-butyl carbocation and is primarily prone to dehydration to form isobutene, especially under acidic and thermal conditions, making it a less effective or unsuitable initiator for controlled polymerization. The choice of 2-Phenyl-2-propanol provides a reliable pathway to specific polymer architectures that is not accessible with simpler aliphatic tertiary alcohols.

Evidence DimensionSuitability as Cationic Polymerization Co-initiator
Target Compound DataForms a stabilized tertiary benzylic carbocation, effectively initiating polymerization of monomers like styrene.
Comparator Or Baselinetert-Butyl Alcohol: Forms a less stable tertiary carbocation and readily undergoes a competing dehydration side-reaction.
Quantified DifferenceQualitative difference in reaction pathway; 2-Phenyl-2-propanol favors polymerization initiation while tert-butanol favors elimination.
ConditionsAcid-catalyzed reaction, typically with a Lewis acid in an organic solvent.

This compound is the correct choice for research or manufacturing requiring a tertiary alcohol-based cationic initiator, as common substitutes like tert-butanol are mechanistically unsuitable.

Stable, Solid Precursor for α-Methylstyrene (AMS) Monomer Production and Dosing

2-Phenyl-2-propanol serves as a stable, solid precursor to α-methylstyrene (AMS), a comonomer used to increase the heat-distortion resistance of polymers like acrylonitrile-butadiene-styrene (ABS) and polystyrene. AMS itself is a volatile liquid (boiling point 165°C) that is subject to polymerization during storage. By using 2-Phenyl-2-propanol, which can be dehydrated to AMS, process engineers can store a stable, high-boiling point solid and generate the reactive monomer as needed. This 'monomer-on-demand' approach improves handling safety, simplifies inventory management, and avoids issues with premature monomer polymerization, which is a common problem with AMS.

Evidence DimensionHandling & Storage Properties
Target Compound DataWhite to pale yellow solid, melting point 28–32 °C, boiling point 202 °C.
Comparator Or Baselineα-Methylstyrene (AMS): Colorless liquid, boiling point 165 °C, subject to polymerization upon storage.
Quantified DifferenceDifference in physical state (solid vs. liquid at ambient temp) and chemical stability (stable alcohol vs. polymerizable alkene).
ConditionsStandard chemical warehouse storage and process handling.

Procuring this compound instead of α-methylstyrene directly reduces handling risks, improves storage stability, and allows for better control over monomer introduction in polymerization processes.

Safer Intermediate for Syntheses Requiring the Cumyl Group

In multi-step syntheses where the cumyl (2-phenyl-2-propyl) group is required, using 2-Phenyl-2-propanol as the starting material is preferable to handling its hazardous precursor, cumene hydroperoxide. This is particularly relevant in the industrial production of organic peroxides like dicumyl peroxide, where replacing the hazardous intermediate improves overall process safety.

Initiating Systems for Specialty Cationic Polymers

For the synthesis of specialty polymers like polystyrene or poly(vinyl ethers) via living cationic polymerization, 2-Phenyl-2-propanol, when activated by a Lewis acid, serves as a highly effective initiator. Its ability to form a stabilized carbocation allows for controlled polymer growth, a feature not reliably offered by non-aromatic tertiary alcohols that are prone to side reactions.

Controlled Generation of α-Methylstyrene for Polymer Modification

In processes designed to enhance the thermal properties of styrenic polymers, 2-Phenyl-2-propanol can be used as a stable, storable precursor for the in-situ generation of α-methylstyrene. This avoids the logistical and stability challenges of storing the reactive AMS monomer, providing a more robust and controllable manufacturing workflow.

Physical Description

Liquid
Solid; [HSDB] Yellow liquid; mp = 32-34 deg C; [MSDSonline]

Color/Form

PRISMS

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.088815002 Da

Monoisotopic Mass

136.088815002 Da

Boiling Point

202 °C @ 760 MM HG

Heavy Atom Count

10

Density

0.9735 @ 20 °C/4 °C

Melting Point

36 °C

UNII

JE030BGE05

GHS Hazard Statements

Aggregated GHS information provided by 1780 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 1780 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1756 of 1780 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure = 0.52 mm Hg at 37.8 °C

Pictograms

Irritant

Irritant

Other CAS

617-94-7

Metabolism Metabolites

DIMETHYLPHENYLCARBINOL IS A METABOLITE OF ISOPROPYLBENZENE.
The enantioselective metabolism of cumene was studied in rabbits. The major metabolites identified /in urine/ were 2-phenyl-2-propanol, (R)-(+)-2-phenyl-1-propanol, (S)-(+)-2-phenylpropanoic acid and (R)-(-)-2-hydroxy-2-phenylpropanoic acid. Based on these metabolites, two routes of cumene metabolism were /noted/.

Wikipedia

2-Phenyl-2-propanol

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Rubber Product Manufacturing
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Benzenemethanol, .alpha.,.alpha.-dimethyl-: ACTIVE

Analytic Laboratory Methods

SILUFOL UF 254, AN ALUMINUM FOIL COVERED WITH SILICA GEL AND A FLUORESCENT BINDER, WAS USED TO MONITOR THE TITLE COMPOUNDS IN WASTEWATER. THE BENZENE MOBILE PHASE WAS 9:1. SPRAYING WITH 0.2% 2,4-DINITROPHENYLHYDRAZINE IN 2 M HYDROGEN CHLORIDE OR 1% P-DIMETHYLAMINOBENZALDEHYDE IN ETHYL ETHER VISUALIZED ACETOPHENONE AND OTHER COMPONENTS, RESPECTIVELY.

Clinical Laboratory Methods

2-PHENYL-2-PROPANOL WAS DETERMINED IN URINE BY GAS CHROMATOGRAPHY USING GLASS COLUMNS PACKED WITH 5% OV-17 ON CHROMOSORB WHP AND COLUMN TEMP INCREASED AT 4 DEGREES/MINUTE TO 250 DEGREES C. HYDROGEN, AIR AND NITROGEN CARRIER GASES AND A FLAME IONIZATION DETECTOR WERE UTILIZED. THIS METHOD GAVE 79.3% RECOVERY WITH A COEFFICIENT OF VARIATION FOR 0.3 MG/100 ML SAMPLES OF 6.9.
AFTER HYDROLYSIS OF THE GLUCURONIDE CONJUGATE OF DIMETHYLPHENYLCARBINOL (I), I IS EXTRACTED FROM THE URINE SAMPLE AT PH 8 WITH ETHYL ETHER. THE EXTRACT IS GAS-CHROMATOGRAPHED ON AN APIEZON L-COATED CHROMOSORB W COLUMN AT 130 DEGREES; I IS DETECTED BY FLAME IONIZATION. METHOD IS APPLICABLE TO THE EVALUATION OF THE DEGREE OF EXPOSURE TO ISOPROPYLBENZENE, OF WHICH I IS A METABOLITE.

Dates

Last modified: 08-15-2023

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